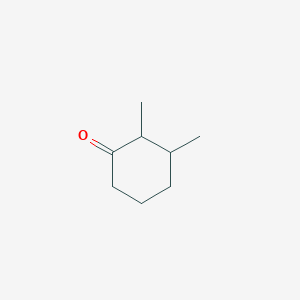

2,3-Dimethylcyclohexan-1-one

Description

Properties

IUPAC Name |

2,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCVOEUWYVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928359 | |

| Record name | 2,3-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-76-1, 1551-88-8 | |

| Record name | 2,3-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2,3-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies

Established Synthetic Pathways for 2,3-Dimethylcyclohexan-1-one

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation represents a robust and widely utilized method for synthesizing this compound. This process typically involves the reduction of 2,3-dimethylphenol (B72121) over a heterogeneous catalyst. The reaction is a cornerstone of industrial chemistry for producing cyclohexanone (B45756) and its derivatives from phenolic compounds. acs.orgresearchgate.net The direct, one-step hydrogenation of the phenol (B47542) to the corresponding ketone is often more advantageous than two-step processes that proceed via a cyclohexanol (B46403) intermediate, as it avoids an endothermic dehydrogenation step. osti.gov

The catalytic hydrogenation of 2,3-dimethylphenol to this compound involves the addition of hydrogen across the aromatic ring. The reaction is believed to proceed through the partial hydrogenation of the benzene (B151609) ring to form an enol intermediate, which then rapidly tautomerizes to the more stable ketone form, this compound. 20.210.105 Further hydrogenation can lead to the corresponding alcohol, 2,3-dimethylcyclohexanol, making selectivity a critical challenge. mdpi.comsciopen.com

The mechanism is heavily influenced by the catalyst system. It is generally accepted that the reaction occurs between the phenol, which is chemisorbed on the support, and hydrogen, which is activated on the surface of the metal nanoparticles. acs.orgacs.org

Palladium on Carbon (Pd/C): Palladium is a highly effective and common catalyst for phenol hydrogenation. acs.orgosti.gov Supported on materials like activated carbon, Pd catalysts can facilitate the reaction, though selectivity towards the ketone can be poor without modification. acs.org The addition of promoters or co-catalysts, such as Lewis acids or alkali metals, can significantly enhance selectivity for the desired cyclohexanone product by inhibiting the subsequent reduction of the ketone. 20.210.105rsc.org The nature of the support material also plays a key role; for instance, supports with basic properties are thought to favor a non-planar adsorption of the phenol, which leads to the formation of the cyclohexanone. acs.org

Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly active for hydrogenation reactions, including that of phenols. mdpi.comosti.gov Similar to palladium, the selectivity of Pt catalysts can be tuned by the choice of support and reaction conditions. mdpi.com In some systems, Pt catalysts may favor the formation of the fully saturated alcohol, cyclohexanol, unless conditions are carefully controlled. sciopen.comosti.gov

Raney Nickel (Ni): Raney Nickel is a cost-effective and highly active catalyst used extensively in industrial hydrogenation processes. researchgate.netmdpi.comacs.org It is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous, high-surface-area nickel catalyst. mdpi.com Raney Ni is effective for the hydrogenation of substituted phenols, though it may require more stringent conditions (higher temperature and pressure) compared to noble metal catalysts. bohrium.com Its use in aqueous alkaline solutions is a common practice. mdpi.com

Achieving high yield and selectivity for this compound requires careful optimization of several reaction parameters. The interplay between temperature, hydrogen pressure, solvent, and catalyst properties dictates the reaction's outcome.

Temperature and Pressure: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting over-hydrogenation to the alcohol or other side reactions. mdpi.com Optimal temperatures for selective phenol hydrogenation are often in the range of 50-160°C. 20.210.105google.com Hydrogen pressure is another critical variable; sufficient pressure is needed to ensure a high concentration of activated hydrogen on the catalyst surface. google.com However, excessively high pressures can also lead to a loss of selectivity. 20.210.105 Successful selective hydrogenations have been reported at pressures ranging from atmospheric (0.1 MPa) to 10 MPa (100 bar). acs.orggoogle.com

Solvent and Additives: The choice of solvent can influence catalyst activity and selectivity. Aqueous media are often preferred for green chemistry applications. acs.orgrsc.org Other solvents, such as ethers, have also been shown to be effective. google.com The addition of promoters is a key strategy for optimization. Alkali metal compounds (e.g., borax) or Lewis acids can be added to the reaction mixture to suppress the further reduction of the ketone product, thereby increasing the selectivity for this compound. rsc.orggoogle.com

Below is a table summarizing the influence of various catalytic systems and conditions on the hydrogenation of substituted phenols to their corresponding cyclohexanones, based on findings from related studies.

| Catalyst System | Precursor Example | Temperature (°C) | H₂ Pressure | Solvent | Key Findings | Selectivity for Ketone | Conversion (%) | Reference(s) |

| Pd@mpg-C₃N₄ | Phenol | 65 | 0.1 MPa | Water | High activity and selectivity at mild conditions. | >99% | 99% | acs.orgnih.gov |

| Pd/C-AlCl₃ | Phenol | 50 | 1.0 MPa | Dichloromethane | Lewis acid enhances selectivity by inhibiting ketone reduction. | >99.9% | >99.9% | 20.210.105 |

| Pd/TiO₂-K | Phenol | 80 | 0.06 MPa | Water | Alkali-metal promotion significantly boosts conversion. | 99% | 99% | rsc.org |

| Pd/C with Borax | 4-Acetamidophenol | 160 | 1.0 MPa | Diethylene glycol dimethyl ether | Additive improves selectivity in ether solvent. | 80% | ~90% | google.com |

| Pt/CNTs | Phenol | 120 | 2.0 MPa | Dichloromethane-Water | Solvent mixture improves activity and selectivity. | 93.1% | 75.3% | mdpi.com |

| Raney Ni | 4-Chlorophenol | Room Temp. | Atmospheric | Aqueous NaOH | Effective for dehalogenation and hydrogenation. | N/A (Phenol is product) | 84% (to Phenol) | mdpi.com |

The industrial synthesis of substituted cyclohexanones via catalytic hydrogenation is a well-established technology. researchgate.netacs.org Key considerations for large-scale production include:

Catalyst Cost and Longevity: Noble metal catalysts like palladium and platinum offer high activity but are expensive. researchgate.net Therefore, catalyst stability, resistance to deactivation (poisoning or sintering), and the ability to be recycled multiple times are crucial for economic viability. researchgate.net Raney Nickel provides a lower-cost alternative. mdpi.com

Reactor Design: The reaction is typically carried out in fixed-bed or slurry reactors. Advanced designs, such as gas-liquid concurrent upflow reactors, can improve mass transfer and increase efficiency. acs.org

Process Safety: The use of hydrogen gas under pressure necessitates robust engineering controls and safety protocols to manage the risks of flammability and explosion.

Product Separation: The reaction mixture may contain the starting phenol, the desired ketone, and the over-hydrogenated alcohol byproduct. Efficient separation, often through distillation, is required to isolate the pure this compound. The formation of byproducts complicates these separation steps. acs.org

Reduction with Metal Hydrides (e.g., Sodium Borohydride)

An alternative pathway to this compound involves the reduction of an α,β-unsaturated ketone precursor, namely 2,3-dimethylcyclohex-2-en-1-one. Sodium borohydride (B1222165) (NaBH₄) is a common metal hydride reducing agent, but its application in this specific transformation requires careful control to achieve the desired outcome.

The reduction of an α,β-unsaturated ketone like 2,3-dimethylcyclohex-2-en-1-one with sodium borohydride can proceed via two main pathways: 1,2-addition or 1,4-addition (conjugate reduction).

Mechanism and Regioselectivity: Standard NaBH₄ reduction in protic solvents like methanol (B129727) or ethanol (B145695) typically favors 1,2-addition, where the hydride attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This would lead to the formation of the allylic alcohol, 2,3-dimethylcyclohex-2-en-1-ol, not the desired saturated ketone. To achieve the 1,4-conjugate reduction of the carbon-carbon double bond to yield this compound, the reaction conditions must be modified. The use of certain catalysts, such as copper salts, in conjunction with NaBH₄ can promote 1,4-addition. stackexchange.com The choice of solvent can also influence the regioselectivity, with solvents like pyridine (B92270) sometimes favoring conjugate reduction. sci-hub.se Conversely, the Luche reduction, which employs NaBH₄ with cerium(III) chloride, is specifically designed to enhance selectivity for 1,2-reduction. masterorganicchemistry.comorganic-chemistry.org

Stereoselective Control: The conjugate (1,4-) reduction of 2,3-dimethylcyclohex-2-en-1-one creates two stereocenters at positions C-2 and C-3. This results in the formation of two diastereomers: cis-2,3-dimethylcyclohexan-1-one and trans-2,3-dimethylcyclohexan-1-one. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the planar double bond. The hydride can approach from the same face as the existing methyl group (at C-3) or from the opposite face. This process is governed by steric hindrance, where the reducing agent preferentially attacks from the less hindered face of the molecule. thieme-connect.combham.ac.uk The relative orientation of the two methyl groups (cis or trans) in the final product is therefore a direct consequence of the transition state geometry during the hydride addition step.

Laboratory-Scale Protocols

On a laboratory scale, the synthesis of this compound can be approached through several well-established protocols. One common method involves the alkylation of a pre-existing cyclohexanone ring. ubc.ca For instance, the reaction can be initiated from 2,3-dimethylcyclohexane, which is first subjected to alkylation with a bromide compound, followed by a reduction step using sodium borohydride to yield the target ketone. biosynth.com Another route begins with the reduction of 2,3-dimethylcyclohexanone using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The temperature for these reductions is typically controlled between 0–25°C to minimize the formation of byproducts.

A different approach starts from 2-methylcyclohexane-1,3-dione, which can be converted to 2,2-dimethylcyclohexane-1,3-dione. orgsyn.org This intermediate can then be subjected to further reactions to produce the desired this compound. The purity of the starting materials, particularly the ketone, is crucial as impurities can lead to a mixture of undesired products.

Alkylation and Subsequent Transformations in the Synthesis of this compound

Alkylation of cyclohexanone enolates is a cornerstone in the synthesis of substituted cyclohexanones like this compound. ubc.ca This method's importance lies in its ability to create substituted six-membered rings in a controlled manner. ubc.ca The process involves the irreversible alkylation of an enolate with an alkyl halide, which proceeds under kinetic control. ubc.ca This means the major product is the one formed via the lowest energy transition state. ubc.ca

The alkylation of conformationally rigid cyclohexanone enolates typically favors axial attack. ubc.ca This preference is because the transition from a planar sp2 hybridized carbon in the enolate to a tetrahedral sp3 hybridized carbon in the product proceeds through a transition state that resembles a chair conformation. ubc.ca However, achieving regioselectivity can be challenging. For example, the deprotonation of 3-methylcyclohexanone (B152366) can lead to a mixture of enolates with little selectivity, resulting in a mixture of products that require separation. ubc.ca To overcome this, unsaturated variants of cyclohexanone, known as enones, can be used to control the regioselectivity of enolate formation. ubc.ca

It is also possible to directly alkylate the α-position of monocarbonyl compounds using a strong, sterically hindered base like lithium diisopropylamide (LDA) in a nonprotic solvent such as tetrahydrofuran (B95107) (THF). libretexts.org When alkylating a substituted cyclohexanone like 2-methylcyclohexanone, a mixture of products can be formed because both possible enolates can be generated. libretexts.org Generally, the major product results from alkylation at the less sterically hindered position. libretexts.org

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to more sophisticated methods for producing this compound, with a particular focus on controlling its stereochemistry.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. dokumen.pub For this compound, which has two chiral centers, achieving high stereoselectivity is a significant synthetic challenge. One strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. dokumen.pub

Another powerful technique is the use of chiral catalysts. These catalysts, which are themselves chiral, can influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. dokumen.pub For instance, the hydrogenation of 2,3-dimethylcyclohexanone can be controlled using chiral ligands like BINAP to produce a specific stereoisomer of the corresponding alcohol, which can then be oxidized to the ketone.

Enzymatic kinetic resolution is another method, where an enzyme, such as Candida antarctica lipase (B570770) B, is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers.

Novel Catalytic Systems for Enantioselective Production of this compound

The development of novel catalytic systems is at the forefront of enantioselective synthesis. Copper-based catalytic systems, for example, have been effectively used in various organic transformations due to copper's variable oxidation states and earth abundance. researchgate.net For instance, a CuI/K2CO3/N,N-dimethylcyclohexane-1,2-diamine system has been reported for amidation reactions, showcasing the potential of copper catalysts in complex syntheses. researchgate.net

Iridium-catalyzed allylic enolization is another advanced method. This technique has been applied to silyl (B83357) enol ethers derived from unsymmetrical cyclohexanediones, achieving high levels of chemo-, regio-, and enantioselectivity under mild conditions. mdpi.commdpi.com The use of specific ligands and the presence of a quaternary carbon atom are key to facilitating this selectivity. mdpi.com

Furthermore, novel ruthenium compounds have been developed as catalysts for the asymmetric hydrogenation of ketones, demonstrating high reactivity and excellent selectivities. google.com These catalysts can convert ketones to chiral alcohols with high conversion rates and enantiomeric excess. google.com Manganese catalysts have also been explored for the enantioselective oxidation of C-H bonds, which could be a potential route to chiral ketones. researchgate.net

Multicomponent Reactions Incorporating the Cyclohexanone Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comnih.gov This approach is atom-economical and environmentally friendly compared to traditional multi-step syntheses. mdpi.com

Several MCRs have been developed that incorporate a cyclohexanone or a related dione (B5365651) moiety to synthesize complex heterocyclic structures. For example, the three-component reaction of an aromatic amine, an aldehyde, and a 1,3-dione can produce tetrahydroacridinones. acs.org Mechanistic studies suggest that this reaction proceeds through a Michael adduct intermediate. acs.org

Another example is the synthesis of 2-amino-4H-pyrans through the reaction of arylidenemalononitriles with active methylene (B1212753) compounds. beilstein-journals.org These reactions can be catalyzed by organocatalysts like L-proline or DABCO. beilstein-journals.org The Biginelli and Hantzsch reactions are classic examples of MCRs that can be adapted to include cyclohexanone derivatives for the synthesis of various heterocyclic compounds. mdpi.com These reactions highlight the versatility of the cyclohexanone scaffold in building molecular complexity through convergent synthetic strategies. tandfonline.com

Stereochemical Investigations of 2,3 Dimethylcyclohexan 1 One

Isomeric Forms and Configurational Analysis

The presence of two chiral centers at positions 2 and 3 of the cyclohexane (B81311) ring in 2,3-dimethylcyclohexan-1-one gives rise to multiple stereoisomers. uobaghdad.edu.iq A thorough understanding of these isomers requires an analysis of both enantiomeric/diastereomeric relationships and cis-trans isomerism.

Enantiomers and Diastereomers of this compound

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. uobaghdad.edu.iqwindows.net They are broadly classified into enantiomers and diastereomers. uci.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. uci.edu

In the context of this compound, the existence of two distinct chiral centers means that a maximum of four stereoisomers (2^n, where n=2) is possible. uobaghdad.edu.iq These stereoisomers exist as pairs of enantiomers and diastereomers. For instance, the (2R, 3R) and (2S, 3S) configurations are enantiomers of each other. Similarly, the (2R, 3S) and (2S, 3R) configurations form another enantiomeric pair. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

Cis-Trans Isomerism and Relative Stereochemistry

Cis-trans isomerism, also known as geometric isomerism, describes the relative orientation of substituents on a ring structure. wikipedia.orglibretexts.org In cyclic compounds, substituents are on the same side (cis) or on opposite sides (trans) of the ring. libretexts.orgtestbook.com

In this compound, the two methyl groups can be either on the same side of the cyclohexane ring, designated as the cis isomer, or on opposite sides, designated as the trans isomer. wikipedia.org The cis and trans isomers of this compound are diastereomers of each other. masterorganicchemistry.com Each of these geometric isomers also has its own set of enantiomers. For example, there is a pair of enantiomers for trans-2,3-dimethylcyclohexan-1-one. The cis isomer may be a meso compound if a plane of symmetry exists, or it may exist as a pair of enantiomers if it is chiral. vaia.com

Conformational Analysis of this compound

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. doubtnut.com The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. numberanalytics.com

Chair Conformations and Ring Flipping Dynamics

The cyclohexane ring in this compound can undergo a process called ring flipping, where one chair conformation converts into another. numberanalytics.com During this process, axial substituents become equatorial, and equatorial substituents become axial. fiveable.me The two chair conformations are in a dynamic equilibrium, but they are not necessarily equally stable. nih.govacs.org

For cis-2,3-dimethylcyclohexan-1-one, one possible chair conformation would have one methyl group in an axial position and the other in an equatorial position. A ring flip would result in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial. In the case of trans-2,3-dimethylcyclohexan-1-one, one chair conformation could have both methyl groups in equatorial positions, while the other would have both in axial positions.

Steric Effects and Conformational Preference

The stability of a particular chair conformation is largely determined by steric effects, specifically 1,3-diaxial interactions. pearson.com These are repulsive forces between an axial substituent and the other two axial atoms on the same side of the ring. scispace.com To minimize these unfavorable interactions, bulky substituents preferentially occupy the equatorial position. libretexts.orgmsu.edu

In the case of trans-2,3-dimethylcyclohexan-1-one, the conformation with both methyl groups in equatorial positions is significantly more stable than the conformation with both methyl groups in axial positions due to the absence of 1,3-diaxial interactions. libretexts.orgoregonstate.edu For cis-2,3-dimethylcyclohexan-1-one, the two chair conformations, each with one axial and one equatorial methyl group, have similar energies, although the presence of the carbonyl group can influence the equilibrium. libretexts.org The diequatorial conformer of the cis-isomer is generally more stable. oregonstate.edulibretexts.org

Stereoselective Transformations Involving this compound

The stereochemistry of this compound plays a crucial role in its chemical reactivity, particularly in stereoselective transformations. These are reactions that favor the formation of one stereoisomer over another. windows.net

For example, the reduction of the carbonyl group in this compound to a hydroxyl group to form 2,3-dimethylcyclohexan-1-ol can proceed with high stereoselectivity. nih.gov The attacking reagent, such as a hydride, will preferentially approach from the less sterically hindered face of the ketone, leading to the predominant formation of one diastereomer of the alcohol. The existing stereocenters at C2 and C3 direct the approach of the reagent.

Furthermore, dicarbonyl compounds like derivatives of this compound are valuable substrates in stereoselective multiple bond-forming transformations. researchgate.net The inherent chirality and conformational preferences of the molecule can be exploited to control the stereochemical outcome of complex reactions, leading to the synthesis of specific stereoisomers of more complex molecules. acs.orgethz.ch The stereoselectivity of such reactions can be influenced by the choice of catalysts and reaction conditions. mdpi.com For instance, iridium-catalyzed allylic enolization has been demonstrated with related cyclohexanone (B45756) derivatives, showcasing the potential for stereoselective C-C bond formation. mdpi.com

Control of Stereochemistry in Reduction Reactions

The stereochemical outcome of the reduction of cyclic ketones, such as this compound, is governed by several factors, including steric hindrance and electronic effects. The relative orientation of the methyl groups (cis or trans) in the starting ketone determines the accessibility of the two faces of the carbonyl group to the hydride-donating reagent.

In the case of substituted cyclohexanones, the incoming nucleophile (hydride) can attack from either the axial or equatorial face of the carbonyl group. This leads to the formation of two possible diastereomeric alcohols. The stereoselectivity of these reductions has been a subject of extensive research, with various models proposed to explain the observed product ratios. oup.com For unhindered cyclohexanones, orbital overlap control is often invoked, while for sterically hindered ketones, the steric hindrance of the substituents is the primary determinant. oup.com

The reduction of this compound with common complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically yields a mixture of cis- and trans-2,3-dimethylcyclohexanol. The exact ratio of these isomers is a sensitive function of the specific reducing agent used. For instance, more sterically demanding reducing agents would be expected to show a higher preference for attacking from the less hindered face of the ketone.

Kinetic studies have demonstrated that the stereoselectivity in the reduction of this compound is dependent on the reaction conditions. biosynth.com This suggests that by carefully choosing the reducing agent and other parameters, the synthesis can be directed towards a desired stereoisomer.

Biocatalytic reductions using enzymes like ketoreductases (KREDs) offer a powerful alternative for achieving high stereoselectivity. researchgate.net These enzymes can exhibit remarkable specificity, often leading to the formation of a single enantiomer or diastereomer with high purity. researchgate.net For example, the microbial reduction of related methylcyclohexanones has been shown to be highly stereospecific. researchgate.net

Influence of Reaction Conditions (e.g., Solvent, Temperature) on Stereoselectivity

The environment in which a chemical reaction takes place plays a crucial role in determining its outcome, and the reduction of this compound is no exception. The choice of solvent and the reaction temperature can significantly influence the stereoselectivity of the reduction process. biosynth.com

Solvent Effects:

The polarity and coordinating ability of the solvent can affect both the reactivity of the reducing agent and the conformation of the ketone, thereby altering the diastereomeric ratio of the product alcohols. In the reduction of substituted cyclohexanones with sodium borohydride, a noticeable solvent effect has been observed. acs.org As the size and bulk of the alcohol solvent increase (e.g., from methanol (B129727) to isopropanol), the proportion of the trans alcohol product tends to increase. acs.org This is attributed to the different solvation of the transition states leading to the cis and trans products. mdpi.com

The inclusion of an explicit solvent molecule in computational models, in addition to implicit solvation, has been shown to be crucial for accurately predicting the stereoselective formation of the cis product in the reduction of 2-halocyclohexanones. vu.nl This highlights the intricate role of solvent-reagent and solvent-substrate interactions in directing the stereochemical course of the reaction.

Temperature Effects:

Temperature can also impact the stereoselectivity of a reaction. According to thermodynamic principles, at lower temperatures, the reaction is more likely to favor the formation of the thermodynamically more stable product (thermodynamic control). Conversely, at higher temperatures, the reaction may favor the product that is formed faster (kinetic control). The activation energies for the pathways leading to the different stereoisomers may differ, and changing the temperature can alter the relative rates of these pathways, thus changing the product distribution. Kinetic studies have confirmed that temperature is a key variable in the stereoselectivity of the reduction of this compound. biosynth.com

Below is a table summarizing the general influence of reaction conditions on the stereoselectivity of cyclohexanone reductions:

| Reaction Condition | Influence on Stereoselectivity | Rationale |

| Reducing Agent | The steric bulk of the hydride donor influences the direction of attack. | Larger reagents preferentially attack the less sterically hindered face of the carbonyl. |

| Solvent | The polarity and coordinating ability of the solvent can alter the transition state energies. mdpi.comvu.nl | Different solvation of the diastereomeric transition states leads to changes in product ratios. acs.org |

| Temperature | Can shift the balance between kinetic and thermodynamic control. | Affects the relative rates of the competing reaction pathways leading to different stereoisomers. biosynth.com |

Reaction Mechanisms and Reactivity Studies of 2,3 Dimethylcyclohexan 1 One

Carbonyl Reactivity of 2,3-Dimethylcyclohexan-1-one

The reactivity of this compound is largely dictated by the electrophilic nature of its carbonyl carbon and the acidity of the α-protons, which allows for a range of nucleophilic additions and enolate-driven transformations.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental to the synthesis of a variety of derivatives. For instance, the reaction with organometallic reagents like methyllithium (B1224462) leads to the formation of tertiary alcohols. biosynth.com Similarly, reduction with hydride reagents, a form of nucleophilic addition, yields the corresponding cyclohexanol (B46403) derivatives. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the two methyl groups on the cyclohexane (B81311) ring, often leading to a mixture of diastereomeric products.

A notable application of nucleophilic addition is in the synthesis of sesquiterpenoids. The reaction of this compound with a functionalized allylic bromide has been shown to proceed with high regio- and stereoselectivity, forming a key precursor for the natural product sollasin a. researchgate.net This highlights the ability to control the stereochemistry of the addition to achieve specific synthetic targets.

Enolate Chemistry and Alpha-Alkylation Reactions

The presence of α-hydrogens in this compound allows for the formation of enolates under basic conditions. biosynth.commasterorganicchemistry.com Enolates are powerful nucleophiles that can react with various electrophiles, most notably in α-alkylation reactions. fiveable.meyoutube.com The regioselectivity of enolate formation (i.e., whether the double bond forms between C1-C2 or C1-C6) is a critical factor in determining the final product. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed isomer. fiveable.me Conversely, thermodynamic enolates, which are more stable, can be favored under different conditions. fiveable.me

The alkylation of the enolate of this compound with alkyl halides is a key method for introducing new carbon-carbon bonds at the α-position. researchgate.net For example, silyl (B83357) enol ethers derived from substituted cyclohexanones, including those with methyl groups, have been used in alkylation reactions with various alkylating agents in the presence of silver trifluoroacetate, demonstrating high regioselectivity and stereoselectivity. researchgate.net This control over the position and stereochemistry of alkylation is crucial for the synthesis of complex molecules.

Transformations of the Cyclohexane Ring System

Beyond the reactivity of the carbonyl group, the cyclohexane ring of this compound and its derivatives can undergo various transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions of Derivatives

The Baeyer-Villiger oxidation is a significant reaction for cyclic ketones, converting them into lactones (cyclic esters). wikipedia.orgsigmaaldrich.comchemistrysteps.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.comchemistrysteps.comnih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. chemistrysteps.comorganic-chemistry.org For this compound, this would involve the migration of either the C2 or C6 carbon. The stereochemistry of the migrating group is retained during the reaction. sigmaaldrich.com

The resulting lactones are valuable intermediates in organic synthesis. nih.gov For instance, the regioselective asymmetric Baeyer-Villiger oxidation of a 3-substituted cyclic ketone using m-CPBA in the presence of a scandium catalyst has been used to produce a chiral lactone in high yield and enantiomeric excess, which served as a key intermediate in the total synthesis of (−)-rasfonin. nih.gov

Reduction Reactions to Cyclohexanol Derivatives

The reduction of the carbonyl group in this compound to a hydroxyl group is a common transformation, yielding 2,3-dimethylcyclohexanol. biosynth.comontosight.ai Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereoselectivity of the reaction.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). taylorfrancis.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method. The reduction of this compound results in the formation of stereoisomers of 2,3-dimethylcyclohexanol. smith.edu The relative stereochemistry of the methyl groups and the newly formed hydroxyl group (cis or trans) depends on the reaction conditions and the specific reducing agent used. For example, the reduction of an enone with sodium in ethanol (B145695) can afford the trans-2,3-dimethylcyclohexan-1-one. taylorfrancis.com The resulting cyclohexanol derivatives are important intermediates in various synthetic pathways.

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 2,3-Dimethylcyclohexanol | Milder reducing agent, suitable for laboratory scale. |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethylcyclohexanol | Powerful reducing agent. taylorfrancis.com |

| Catalytic Hydrogenation (e.g., Pd/C) | 2,3-Dimethylcyclohexanol | Effective for industrial-scale production. |

| Sodium in Ethanol | trans-2,3-Dimethylcyclohexan-1-one | Electron-transfer reduction of an enone precursor. taylorfrancis.com |

Substitution Reactions

Substitution reactions on the cyclohexane ring of this compound derivatives can also be performed. biosynth.com For instance, the sulfonamide group in 2,3-dimethylcyclohexane-1-sulfonamide, a derivative, can be substituted with other functional groups under appropriate conditions. These substitution reactions further expand the synthetic utility of the 2,3-dimethylcyclohexane scaffold, allowing for the introduction of a variety of functional groups.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylcyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. uobasrah.edu.iq For 2,3-dimethylcyclohexan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic connectivity and stereochemistry.

Proton NMR (¹H NMR) for Structural Elucidation and Isomer Differentiation

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and spin-spin splitting patterns of the proton signals are used to assign them to specific protons in the this compound structure. Crucially, ¹H NMR can be used to distinguish between the cis and trans isomers due to the different spatial relationships between the methyl groups and other protons on the cyclohexane (B81311) ring, which results in distinct coupling constants. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This leads to different dihedral angles between adjacent protons, which in turn affects the observed coupling constants (J-values).

Expected ¹H NMR Data: While specific spectral data for this compound is not readily available in the provided search results, general principles of ¹H NMR can be applied to predict the spectrum. The spectrum would exhibit signals for the methyl protons and the methylene (B1212753) and methine protons of the cyclohexanone (B45756) ring. The chemical shifts would be influenced by the adjacent carbonyl group and the methyl substituents. The multiplicity of the signals would reveal the number of neighboring protons, and the coupling constants would be key to differentiating between the cis and trans isomers.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shift of each carbon is highly dependent on its local electronic environment.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule (one carbonyl carbon, two methyl carbons, and five ring carbons). The chemical shifts of the carbonyl carbon will be significantly downfield (typically in the range of 205-220 ppm for ketones). libretexts.org The signals for the carbons bearing the methyl groups and the other ring carbons will appear at higher fields. The specific chemical shifts of the ring carbons and methyl carbons will differ between the cis and trans isomers due to stereochemical effects, allowing for their differentiation.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| C2, C3 (methine) | 40 - 60 |

| Ring CH₂ | 20 - 40 |

| CH₃ | 10 - 25 |

Note: These are general predicted ranges and actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed insight into the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. ceitec.cz In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons on the cyclohexane ring, helping to trace the connectivity of the proton network. This is particularly useful for assigning the complex multiplets arising from the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. libretexts.org An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking the proton and carbon signals and aiding in the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, a gas chromatograph separates the cis and trans isomers based on their different boiling points and interactions with the stationary phase of the GC column. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each isomer shows a molecular ion peak corresponding to the molecular weight of the compound (126.20 g/mol ) and a series of fragment ion peaks. nih.gov The fragmentation pattern can provide clues about the structure of the isomers. GC-MS is also an excellent tool for assessing the purity of a sample by detecting and identifying any impurities present.

Table 2: GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| m/z of Top Peak | 55 | nih.gov |

| m/z of 2nd Highest Peak | 83 | nih.gov |

| m/z of 3rd Highest Peak | 41 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. researchgate.netpurdue.edu For this compound, HRMS would confirm the molecular formula as C₈H₁₄O by providing an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. For instance, the calculated exact mass of the protonated molecule [C₈H₁₄O+H]⁺ is 127.1123. core.ac.uk HRMS analyses have reported values such as 127.1115 and 127.1116 for the [C₈H₁₅O]⁺ ion, which are consistent with the expected molecular formula. researchgate.netpurdue.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of this compound. IR spectroscopy identifies the functional groups present, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded as a thin film, reveals characteristic absorption bands that confirm its molecular structure. nih.gov A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone, which is a defining characteristic of the cyclohexanone ring. rsc.org Additional bands in the spectrum correspond to the C-H stretching and bending vibrations of the methyl and methylene groups in the cyclohexane ring. nih.gov The analysis of these spectral signatures provides direct evidence for the presence of the key functional groups in this compound. polimi.it

Table 1: Key FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | ~1715 | Strong absorption, characteristic of a cyclic ketone. |

| C-H (Alkyl) | ~2850-2960 | Stretching vibrations of methyl and methylene groups. |

| C-H (Alkyl) | ~1450 | Bending vibrations of methyl and methylene groups. |

Note: The exact positions of the absorption bands can vary slightly depending on the specific experimental conditions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. masterorganicchemistry.com For this compound, the most significant electronic transition is the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. This typically results in a weak absorption band in the UV region of the electromagnetic spectrum. masterorganicchemistry.commdpi.com The position of the maximum absorption (λmax) is influenced by the solvent polarity. While specific UV-Vis data for this compound is not extensively detailed in the provided results, the principles of UV-Vis spectroscopy suggest that its spectrum would be characterized by this carbonyl transition. masterorganicchemistry.com The absence of extended conjugation in the molecule means that it will not absorb in the visible region, hence it is a colorless compound. masterorganicchemistry.com

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and purification of this compound, as well as for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution and Purity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of chemical compounds. google.com For this compound, which exists as a mixture of stereoisomers (cis and trans), HPLC can be employed to resolve these isomers. embrapa.br The separation is typically achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. embrapa.br The purity of the separated isomers can then be assessed by the presence of a single, sharp peak in the chromatogram. The choice of mobile phase, often a mixture of solvents like water and acetonitrile (B52724), is critical for achieving optimal separation. While specific HPLC methods for this compound are not detailed in the search results, the general principles of HPLC are widely applied for the analysis of similar chiral ketones. embrapa.br

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a high-resolution analytical technique that provides enhanced separation of complex mixtures. copernicus.orgacs.org In GCxGC, the sample is subjected to two independent columns with different separation mechanisms, resulting in a two-dimensional chromatogram with significantly increased peak capacity. uvison.com This technique is particularly useful for analyzing complex samples containing numerous volatile and semi-volatile organic compounds. researchgate.net For this compound, GCxGC can be used for its detailed characterization within complex matrices, such as environmental or food samples. acs.orguva.nl The enhanced separation power of GCxGC allows for the resolution of isomers and the identification of trace impurities that might not be detected by conventional one-dimensional GC. uvison.com The system is often coupled with a time-of-flight mass spectrometer (TOF-MS) for definitive peak identification. researchgate.net

Method Development and Validation Protocols for Analytical Techniques

The accurate and reliable quantification of this compound in various matrices is contingent upon the development and subsequent validation of robust analytical methods. These established protocols are crucial for ensuring that the selected analytical technique is fit for its intended purpose, consistently delivering data that is both precise and accurate. The development phase typically involves the meticulous optimization of sample preparation procedures, chromatographic separation conditions, and detector parameters. Following development, a thorough validation process is undertaken to confirm the method's performance characteristics.

For the analysis of this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques due to their high resolving power and sensitivity. In GC method development, the choice of an appropriate capillary column is paramount. A non-polar or medium-polarity column is often selected to achieve effective separation of the cis- and trans-isomers of this compound. Key to a successful separation is the optimization of the oven temperature program, the flow rate of the carrier gas, and the temperature of the injector port, all of which contribute to achieving sharp, well-resolved peaks with a stable baseline. For detection, a flame ionization detector (FID) is frequently utilized owing to its reliability and linear response to hydrocarbons. Alternatively, a mass spectrometer (MS) can be used to provide definitive identification of the compound based on the mass-to-charge ratio of its fragments.

In the realm of HPLC, a reverse-phase C18 column is a common choice for separating this compound. The mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), is carefully optimized to obtain the desired retention time and resolution. The flow rate and column temperature are also fine-tuned to enhance peak shape and reduce analysis time. Ultraviolet (UV) detection is a standard approach, with the detector's wavelength set to the absorbance maximum of the carbonyl group within the molecule.

Following the development of an analytical method, it must undergo a rigorous validation process in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). researchgate.net This validation assesses several key parameters to ensure the method's reliability and suitability.

Validation Parameters

A comprehensive validation protocol for an analytical method for this compound encompasses the following critical parameters:

Specificity/Selectivity: This parameter verifies that the analytical signal originates exclusively from this compound and is not influenced by any interfering components present in the sample matrix. This is typically demonstrated by analyzing blank samples and samples spiked with potential impurities or closely related compounds. The absence of interfering peaks at the retention time of the target analyte confirms the method's selectivity.

Linearity: Linearity assesses the method's ability to elicit results that are directly proportional to the concentration of the analyte over a specified range. This is established by analyzing a series of standard solutions of known concentrations. A calibration curve is then generated by plotting the instrumental response against the concentration, and the correlation coefficient (r²) is calculated. A value of r² approaching 1.000 signifies excellent linearity.

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted value. It is commonly evaluated through recovery studies, where a known quantity of this compound is added to a blank matrix. The percentage of the analyte recovered is then calculated to determine the accuracy of the method.

Precision: Precision denotes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels:

Repeatability (Intra-day precision): This measures the precision under the same operating conditions over a short period.

Intermediate Precision (Inter-day precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or using different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: This is the lowest amount of an analyte in a sample that can be detected, though not necessarily quantified as an exact value.

LOQ: This is the lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during routine use. For a GC method, this could involve slight alterations in the temperature program, flow rate, or injection volume. For an HPLC method, this might include minor changes in the mobile phase composition, pH, or column temperature.

The tables below present hypothetical yet representative data for the validation of a GC-FID method for the analysis of this compound.

Table 1: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,543 |

| 5.0 | 63,128 |

| 10.0 | 124,987 |

| 25.0 | 311,543 |

| 50.0 | 624,123 |

| 100.0 | 1,251,345 |

| Linearity Equation | y = 12505x + 345 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Data for this compound Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) (Repeatability) |

| 5.0 | 4.95 | 99.0 | 1.8 |

| 50.0 | 50.4 | 100.8 | 1.2 |

| 90.0 | 89.2 | 99.1 | 1.5 |

| Intermediate Precision (n=6, 3 days) | |||

| 50.0 | 2.5 |

Table 3: LOD and LOQ Data for this compound Analysis

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantitation (LOQ) | 0.85 |

Computational Chemistry and Molecular Modeling of 2,3 Dimethylcyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. libretexts.org It is a versatile method for studying the chemical and physical properties of atoms, molecules, and solids. bohrium.com DFT calculations can provide valuable information about the electronic properties of 2,3-dimethylcyclohexan-1-one. By solving the Kohn-Sham equations, the electron density, total energy, and orbital energies of the molecule can be determined.

Key electronic structure descriptors that can be obtained from DFT calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

For instance, in a study on a derivative, (5E,5′E,6Z,6′Z)-6,6′-[ethane-1,2-diylbis(azanylylidene)]bis{5-[2-(4-fluorophenyl)hydrazono]-3,3-dimethylcyclohexanone} 2.5-hydrate, DFT calculations at the B3LYP/6-311G(d,p) level of theory determined the HOMO and LUMO energies to be -4.8164 eV and -3.9894 eV, respectively. nih.gov This resulted in a HOMO-LUMO gap of 0.827 eV, from which other electronic properties like chemical potential, global hardness, softness, and global electrophilicity index can be derived. nih.gov Such calculations for this compound would allow for a quantitative assessment of its electronic characteristics and reactivity.

Table 1: Representative Electronic Properties from DFT Calculations for a Dimethylcyclohexanone Derivative

| Property | Value |

| HOMO Energy | -4.8164 eV |

| LUMO Energy | -3.9894 eV |

| HOMO-LUMO Gap | 0.827 eV |

| Chemical Potential (μ) | -4.40 eV |

| Global Hardness (η) | 0.41 eV |

| Softness (S) | 1.21 |

| Global Electrophilicity Index (ω) | 23.4 eV |

Data from a study on a derivative of dimethylcyclohexanone. nih.gov

DFT can also be used to model the molecule's reactivity by calculating the energies of transition states and reaction intermediates. This allows for the prediction of reaction pathways and the determination of activation energies, providing a deeper understanding of the mechanisms of reactions involving this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. diva-portal.org It is a popular method for calculating the excited-state properties of molecules and can be used to simulate absorption and emission spectra. nih.gov

By applying a time-dependent perturbation, TD-DFT can calculate the vertical excitation energies, which correspond to the energies of absorbed photons that promote the molecule to an excited state. These calculations can help to interpret experimental UV-Vis spectra. For cyclic ketones, TD-DFT can be used to study the n→π* and π→π* electronic transitions. arxiv.org

For example, in a study of cyclobutanone, TD-DFT calculations were used to investigate the internal conversion from the S2 state to the S1 state, a process that is often mediated by ring-puckering vibrational modes. arxiv.org Similar studies on this compound could provide insights into its photochemistry and the dynamics of its excited states. The calculated excited-state energies and oscillator strengths can be used to generate a theoretical absorption spectrum, which can then be compared with experimental data.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule.

Simulation of Ring Dynamics and Isomer Interconversion

The cyclohexane (B81311) ring of this compound is not planar and exists in various conformations, with the chair conformation being the most stable. The two methyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

MD simulations can be used to explore the conformational space of this compound, including the interconversion between different chair conformations (ring flipping). For cis-1,3-dimethylcyclohexane (B1347349), the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. spcmc.ac.in In trans-1,3-dimethylcyclohexane, the two conformers with one axial and one equatorial methyl group are energetically equivalent. spcmc.ac.in

For this compound, the relative stability of the cis and trans isomers and their respective conformers will be influenced by a combination of steric interactions, including 1,3-diaxial interactions and gauche interactions between the methyl groups. MD simulations can quantify the energy differences between these conformers and predict the equilibrium populations of each.

Table 2: Possible Chair Conformations of this compound

| Isomer | Conformer | Methyl Group Positions | Relative Stability |

| cis | Diequatorial | C2-equatorial, C3-equatorial | More stable |

| cis | Diaxial | C2-axial, C3-axial | Less stable |

| trans | Axial-Equatorial | C2-axial, C3-equatorial | Potentially similar stability |

| trans | Equatorial-Axial | C2-equatorial, C3-axial | Potentially similar stability |

Prediction of Interactions with Enzymes or Catalysts

MD simulations can also be used to predict how this compound might interact with larger molecules such as enzymes or catalysts. This is particularly relevant in understanding its biological activity or its behavior in catalytic reactions.

In the context of enzymatic reactions, MD simulations can model the binding of this compound to the active site of an enzyme. These simulations can reveal the key amino acid residues involved in the interaction, the binding orientation of the substrate, and the conformational changes that may occur in both the enzyme and the substrate upon binding.

For catalytic processes, MD simulations can provide insights into the interaction of this compound with a catalyst surface. For example, the hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) to 3,3-dimethylcyclohexanone (B1346601) is a catalytically important reaction. researchgate.netmdpi.com MD simulations could be used to study the adsorption of the reactant on the catalyst surface and the subsequent steps of the reaction. Similarly, the ring-opening reactions of dimethylcyclohexanes on iridium catalysts have been investigated, and MD simulations could further elucidate the reaction mechanisms at the molecular level.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jacsdirectory.com It is widely used in drug discovery to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Docking studies can be employed to investigate the potential interactions of this compound with biological targets such as enzymes or receptors. The process involves generating a large number of possible conformations of the ligand within the binding site of the protein and then scoring these conformations based on their binding energy.

For instance, docking studies have been performed on derivatives of dimethylcyclohexanone to assess their potential as enzyme inhibitors. jacsdirectory.com In one study, tetraketone compounds, including a dimethylcyclohexane-1,3-dione derivative, were docked into the active site of the epidermal growth factor receptor (EGFR). jacsdirectory.com The results provided information on the binding energies and the specific interactions, such as hydrogen bonds, between the ligand and the amino acid residues of the protein. jacsdirectory.com

Table 3: Example of Molecular Docking Results for a Dimethylcyclohexanone Derivative with EGFR

| Ligand ID | Docking Energy (kcal/mol) | Hydrogen Bond Interactions |

| ID11 | -7.0 | Not specified |

| ID15 | -7.5 | Not specified |

| ID25 | -6.7 | One with GLU906 (3.20 Å) |

| ID27 | -7.6 | Not specified |

Data from a study on tetraketone derivatives. jacsdirectory.com

Such studies, if applied to this compound, could help identify potential biological targets and provide a rational basis for designing new molecules with specific biological activities. The docking scores and the predicted binding poses can guide further experimental investigations.

Electrostatic Potential Mapping for Reaction Planning

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules. One of the most illustrative of these is the molecular electrostatic potential (MEP) map. An MEP map is a three-dimensional visualization that shows the distribution of electron density on the surface of a molecule. This allows chemists to identify regions that are electron-rich or electron-poor, which is crucial for planning chemical reactions.

The MEP map is color-coded to indicate the electrostatic potential. Regions of negative potential, typically shown in red, are characterized by an excess of electron density. These areas are considered nucleophilic, meaning they are likely to be attacked by electrophiles (electron-seeking species). Conversely, regions of positive potential, colored blue, have a relative deficiency of electrons and are thus electrophilic, making them susceptible to attack by nucleophiles (nucleus-seeking species). Green and yellow areas represent regions of intermediate or neutral potential.

For this compound, the MEP map reveals distinct reactive sites. The most prominent feature is the strong negative potential (red) localized around the oxygen atom of the carbonyl group (C=O). This high electron density makes the oxygen atom the primary site for electrophilic attack and hydrogen bonding. In contrast, the carbonyl carbon atom is directly bonded to the highly electronegative oxygen, resulting in a significant region of positive potential (blue). This electron deficiency makes the carbonyl carbon the principal electrophilic site, vulnerable to attack by a wide range of nucleophiles.

The hydrogen atoms on the cyclohexane ring, particularly the alpha-hydrogens at the C2 position, also exhibit a degree of positive potential, making them susceptible to abstraction by strong bases. This information is invaluable for predicting the outcomes of reactions such as enolate formation, aldol (B89426) condensations, and nucleophilic additions. By analyzing the MEP map, chemists can strategically select reagents and conditions to target specific sites on the molecule, guiding synthetic pathways and predicting potential side reactions. researchgate.net

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity Role | Potential Reactions |

|---|---|---|---|

| Carbonyl Oxygen (O) | Strongly Negative (Red) | Nucleophilic Site / H-bond Acceptor | Protonation, Coordination to Lewis Acids |

| Carbonyl Carbon (C1) | Strongly Positive (Blue) | Electrophilic Site | Nucleophilic Addition (e.g., Grignard reagents, organolithiums) |

| Alpha-Hydrogen (on C2) | Slightly Positive (Blue-Green) | Acidic Proton | Deprotonation to form Enolates |

| Methyl Groups (-CH3) | Neutral (Green) | Steric Hindrance / Van der Waals Interactions | Influences approach of reagents |

Validation of Computational Models with Experimental Data

While computational models provide deep insights into molecular properties, their predictions must be rigorously validated against experimental data to ensure their accuracy and reliability. This validation process is a cornerstone of computational chemistry, confirming that the theoretical methods and basis sets chosen are appropriate for the molecular system being studied. For this compound, this involves comparing calculated properties with those measured through laboratory techniques.

A primary method for validation is the comparison of computed spectroscopic data with experimental spectra. researchgate.net For instance, vibrational frequencies calculated using Density Functional Theory (DFT) can be compared to the peaks observed in an experimental Infrared (IR) spectrum. A close match between the calculated frequency for the carbonyl (C=O) stretch and the experimentally observed absorption band (typically around 1715 cm⁻¹ for a cyclohexanone) provides confidence in the accuracy of the computed molecular geometry.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts are another critical benchmark. Protocols exist to compute ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data. researchgate.net The accuracy of these predictions depends heavily on the computational method's ability to correctly model the electronic environment of each nucleus and to perform a Boltzmann-weighted average over the different accessible conformations of the molecule. researchgate.net

Thermodynamic properties also serve as a vital check. The relative energies of different stereoisomers (e.g., cis vs. trans) or conformers (chair vs. boat) of this compound can be calculated. These computed energy differences can be compared to experimental values derived from equilibrium studies or calorimetric measurements, such as heats of hydrogenation. youtube.comsapub.org Agreement between theoretical and experimental stability trends confirms that the model accurately captures the subtle steric and electronic effects governing the molecule's structure.

| Property | Experimental Value / Range | Typical Calculated Value (e.g., DFT B3LYP/6-31G*) | Significance of Comparison |

|---|---|---|---|

| IR Frequency (C=O Stretch) | ~1715 cm⁻¹ | ~1730 cm⁻¹ (Unscaled) | Validates computed bond strength and molecular geometry. researchgate.net |

| ¹³C NMR Shift (C=O Carbon) | ~211 ppm | ~205-215 ppm | Confirms the accuracy of the calculated electronic environment. researchgate.net |

| ¹H NMR Shift (Alpha-Proton) | ~2.2-2.4 ppm | ~2.1-2.5 ppm | Validates conformational analysis and local electronic effects. researchgate.net |

| Conformational Energy (Axial vs. Equatorial Methyl) | ~1.7 kcal/mol | ~1.6-1.8 kcal/mol | Verifies the model's ability to predict steric strain and isomer stability. sapub.org |

Applications of 2,3 Dimethylcyclohexan 1 One in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of the methyl groups and the ketone functionality makes 2,3-dimethylcyclohexan-1-one a pivotal precursor in the synthesis of diverse and complex molecular architectures.

One of the most direct applications of this compound is its reduction to form 2,3-dimethylcyclohexanol. This transformation is a fundamental reaction in organic synthesis, converting a ketone into a secondary alcohol. The reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) being a common and effective method. The general procedure involves dissolving the ketone in the solvent and adding the reducing agent, often at controlled temperatures between 0–25°C, to yield the corresponding alcohol.

The reaction produces 2,3-dimethylcyclohexanol, a compound that itself has applications as a building block in organic synthesis. chemsrc.com The presence of multiple stereoisomers for both the starting ketone and the resulting alcohol adds a layer of complexity and opportunity for stereoselective synthesis.

Table 1: Typical Reduction of this compound

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol or Methanol |

| Temperature | 0–25°C |

| Product | 2,3-Dimethylcyclohexanol |

Data derived from typical ketone reduction procedures.

Substituted cyclohexanones are important building blocks in the synthesis of natural products. tu-dresden.de For instance, related hydroxy ketones derived from the reduction of cyclic diketones serve as versatile chiral starting materials for terpene synthesis. orgsyn.org While specific, large-scale applications of this compound in completed natural product syntheses are specialized, its structural motif is representative of key intermediates in synthetic strategies. The ability to control the stereochemistry of the methyl groups and the subsequent functionalization of the ketone makes it a valuable synthon for constructing the core skeletons of various bioactive molecules.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After achieving the desired stereoselectivity, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Substituted cyclohexanones, such as the related (R)-(+)-3-methylcyclohexanone, have been used as starting materials for the synthesis of effective chiral diamine auxiliaries. oup.com The structural framework of this compound provides a rigid scaffold that, after suitable chemical modification, can be used to create new chiral auxiliaries or ligands for asymmetric catalysis. These ligands can then be used to form metal complexes that catalyze reactions in material chemistry and other fields. youtube.com

Synthesis of Functionalized Derivatives and Heterocyclic Compounds

The reactivity of the carbonyl group and its adjacent alpha-carbons is central to the utility of this compound in synthesis.

Like other ketones, this compound can be deprotonated at the alpha-carbon (the carbon adjacent to the carbonyl) to form a nucleophilic enolate. masterorganicchemistry.com The protons on these alpha-carbons are significantly more acidic than typical C-H bonds because the resulting negative charge is stabilized by resonance, delocalizing onto the electronegative oxygen atom. masterorganicchemistry.comkhanacademy.org

Due to its asymmetrical structure, this compound can potentially form two different enolates by removing a proton from either the C2 or C6 position. youtube.com The choice of base and reaction conditions can influence which enolate is formed. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and regioselective enolate formation. khanacademy.org These enolates are powerful nucleophiles that can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds, thereby elaborating the molecular structure. masterorganicchemistry.com

This compound can undergo a condensation reaction with primary amines to form imines, also known as Schiff bases. youtube.comjocpr.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (>C=N-). youtube.comresearchgate.net The formation of Schiff bases is often catalyzed by acid. youtube.comjocpr.com

Schiff bases are a significant class of compounds with a wide range of applications. They serve as intermediates in the synthesis of various bioactive heterocyclic compounds and are used as ligands to create metal complexes for catalysis and materials science. jocpr.comresearchgate.net The reaction of this compound with different primary amines provides a straightforward route to a variety of imine derivatives, each with potentially unique chemical and physical properties. uokerbala.edu.iq

Incorporation into Xanthene and Quinazolinone Architectures

The cyclic structure of this compound, often in the form of its precursor 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), serves as a versatile building block for the synthesis of complex heterocyclic compounds, including xanthenes and quinazolinones. These scaffolds are of significant interest due to their presence in biologically active molecules and materials with unique photophysical properties.